molecular formula C15H12INO3 B2745195 N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 868153-64-4

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B2745195
CAS RN: 868153-64-4
M. Wt: 381.169
InChI Key: MVPTYIUQLAIRFE-UHFFFAOYSA-N
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Description

“N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a complex organic compound. It likely contains an iodophenyl group (a phenyl ring with an iodine substitution), a benzodioxine group (a benzene ring fused to a 1,4-dioxin ring), and a carboxamide group (a carbonyl group attached to an amine) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as palladium-catalyzed reductive aryl-acylation of alkenes using aryl anhydrides or alkanoyl chlorides as acyl sources . Another method involves the generation of aryl radicals by cathodic reduction of the carbon–iodine bond of N-(2-iodophenyl)-N-alkylcinnamides and their intramolecular cyclisation .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural data for this compound is not available .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, compounds with similar structures have been involved in nickel-catalyzed reductive cross-coupling reactions and cathodic reduction reactions .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The bismuth atom in organic compounds can be directly bound to one or more organic radicals. In the case of organobismuth compounds, the aryl derivatives (such as N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide) play a key role. Researchers have explored their use in fine organic synthesis and medicinal chemistry . These compounds offer opportunities for designing novel drugs and functional materials.

Transition Metal-Catalyzed Reactions

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can serve as a substrate in transition metal-catalyzed reactions. For instance, it has been employed in Hiyama cross-coupling reactions to yield biologically active compounds. One notable example is the synthesis of ezetimibe analogs, which are cholesterol absorption inhibitors .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, there is ongoing research into the synthesis of carbonyl-containing oxindoles via Ni-Catalyzed Reductive Aryl-Acylation and Aryl-Esterification of Alkenes .

properties

IUPAC Name

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO3/c16-10-5-1-2-6-11(10)17-15(18)14-9-19-12-7-3-4-8-13(12)20-14/h1-8,14H,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPTYIUQLAIRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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